molecular formula C11H9ClN2O3 B11507647 (5-Chloro-2-nitrophenyl)(2-furylmethyl)amine

(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine

Cat. No.: B11507647
M. Wt: 252.65 g/mol
InChI Key: MPBPTAWINQRLFR-UHFFFAOYSA-N
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Description

(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine is an organic compound with the molecular formula C11H9ClN2O3. It is characterized by the presence of a chloro-nitrophenyl group and a furylmethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-nitrophenyl)(2-furylmethyl)amine typically involves the reaction of 5-chloro-2-nitroaniline with 2-furylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps may be included to ensure the purity and quality of the final product. This may involve purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (5-Chloro-2-aminophenyl)(2-furylmethyl)amine .

Scientific Research Applications

(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrophenyl)(2-furylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-nitrophenyl)(2-thienylmethyl)amine
  • (5-Chloro-2-nitrophenyl)(2-pyridylmethyl)amine
  • (5-Chloro-2-nitrophenyl)(2-benzylmethyl)amine

Uniqueness

(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine is unique due to the presence of both chloro-nitrophenyl and furylmethylamine groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-2-nitroaniline

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-4-11(14(15)16)10(6-8)13-7-9-2-1-5-17-9/h1-6,13H,7H2

InChI Key

MPBPTAWINQRLFR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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